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Abstract

Orfamide B is a cyclic lipopeptide (CLP) belonging to the orfamide family, a class of bioactive
secondary metabolites produced by various Pseudomonas species. These compounds exhibit
a range of biological activities, including insecticidal, antifungal, and biosurfactant properties,
making them of significant interest in agrochemical and pharmaceutical research. The precise
determination of their chemical structure is paramount for understanding structure-activity
relationships and for potential synthetic and semi-synthetic derivatization. This technical guide
provides a detailed overview of the methodologies and data interpretation involved in the
chemical structure elucidation of Orfamide B, focusing on the key spectroscopic and
spectrometric techniques employed.

Introduction

Orfamide B is a non-ribosomally synthesized lipopeptide, characterized by a cyclic peptide
core and a lipid side chain. It is primarily produced by Pseudomonas sp. strains CMR5c and
CMR12a.[1] Structurally, the orfamide family consists of a ten-amino-acid peptide chain
attached to a 3-hydroxy fatty acid tail.[1] Orfamide B differs from its close analog, Orfamide A,
by a single amino acid substitution.[2][3] The elucidation of its complete chemical structure,
including the amino acid sequence, the nature of the fatty acid, the cyclization pattern, and the
stereochemistry of the constituent amino acids, has been accomplished through a combination
of advanced analytical techniques.
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Isolation and Purification

The initial step in the structure elucidation of Orfamide B involves its isolation from the
producing microorganism.

Experimental Protocol: Isolation of Orfamide B

e Culturing:Pseudomonas sp. CMR5c or CMR12a is cultured in a suitable liquid medium, such
as King's B medium, on a rotary shaker to promote the production of secondary metabolites.

o Extraction: The culture supernatant is acidified to approximately pH 2.0 with hydrochloric
acid and stored at 4°C overnight to precipitate the lipopeptides.[2]

» Centrifugation: The precipitate containing the crude lipopeptide mixture is collected by
centrifugation.

* Methanol Extraction: The pellet is then extracted with methanol to dissolve the lipopeptides.

 Purification: The crude methanol extract is subjected to further purification using techniques
such as solid-phase extraction (SPE) followed by reversed-phase high-performance liquid
chromatography (RP-HPLC) to yield pure Orfamide B.

Planar Structure Determination

The planar structure of Orfamide B, which includes the amino acid sequence and the fatty acid
component, was primarily determined using mass spectrometry and nuclear magnetic
resonance spectroscopy.

Mass Spectrometry

Mass spectrometry (MS) is crucial for determining the molecular weight of Orfamide B and for
obtaining initial sequence information through fragmentation analysis.

» High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule,
allowing for the determination of its elemental composition.

o Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the resulting
fragment ions provide information about the sequence of amino acids in the peptide chain.
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Table 1: Key Mass Spectrometry Data for Orfamide B

Parameter Value Reference
Molecular Formula CsgH101N11015

Molecular Weight 1239.75

lonization Mode Electrospray lonization (ESI)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the detailed chemical structure of

Orfamide B. A combination of one-dimensional (1D) and two-dimensional (2D) NMR

experiments is employed to identify the amino acid spin systems and their connectivity.

'H NMR: Provides information about the number and types of protons in the molecule.

13C NMR: Provides information about the carbon skeleton.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin
system, which is instrumental in identifying the individual amino acid residues.

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a
spin system, aiding in the unambiguous identification of amino acid residues.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and
carbons that are two or three bonds apart, which is key for establishing the sequence of the
amino acids by observing correlations between the alpha-proton of one residue and the
carbonyl carbon of the preceding residue.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and
carbons.

Sample Preparation: A purified sample of Orfamide B is dissolved in a deuterated solvent,
typically methanol-da or DMSO-ds.
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o Data Acquisition: A suite of NMR experiments (*H, 3C, COSY, TOCSY, HSQC, HMBC) is
performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

o Data Analysis: The resulting spectra are analyzed to identify the spin systems of the ten
amino acids and the fatty acid chain, and to establish their connectivity to determine the final
planar structure.

Table 2: 1H and 3C NMR Chemical Shift Assignments for Orfamide B (Data sourced from
Supplementary Table 3 of Ma et al., 2016, Frontiers in Microbiology)

H Chemical Shift 13C Chemical Shift

Residue Position

(ppm) (ppm)
3-OH-Cia4i0 B-CH ~3.8 ~68.0
Leu 1 ~4.2 ~53.0
Glu 2 ~4.1 ~54.0
Thr 3 ~4.3 ~60.0
Val 4 ~4.0 ~61.0
Leu 5 ~4.4 ~52.0
Ser 6 ~4.5 ~57.0
Leu 7 ~4.2 ~53.0
Leu 8 ~4.1 ~53.0
Ser 9 ~4.4 ~56.0
Val 10 ~4.0 ~60.0

Note: The chemical shift values are approximate and serve as a representation of the data
found in the source. For precise values, refer to the original publication.

Stereochemistry Determination

The determination of the absolute configuration of the chiral centers in Orfamide B is a critical
final step in its complete structure elucidation. This is typically achieved through chemical

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b10786069?utm_src=pdf-body
https://www.benchchem.com/product/b10786069?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10786069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

degradation followed by chiral analysis or through advanced NMR techniques and comparison
with synthetic standards.

Experimental Protocol: Stereochemical Analysis

e Acid Hydrolysis: The purified Orfamide B is hydrolyzed with 6 M HCI to break the amide
bonds and release the constituent amino acids.

o Chiral Derivatization: The amino acid hydrolysate is derivatized with a chiral reagent, such as
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

o Chromatographic Analysis: The derivatized amino acids are analyzed by RP-HPLC and their
retention times are compared to those of authentic D- and L-amino acid standards
derivatized in the same manner.

o Total Synthesis: In some cases, total synthesis of possible stereocisomers and comparison of
their spectroscopic data (NMR) and chromatographic behavior with the natural product is
performed for unambiguous assignment.

Recent studies have highlighted the complexity of stereochemistry in the orfamide family, with
some initial assignments being revised based on more detailed analysis and total synthesis.

Visualizing the Elucidation Process

The following diagrams illustrate the workflow and logical connections in the structure
elucidation of Orfamide B.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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